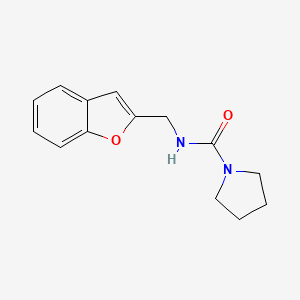
N-(1-benzofuran-2-ylmethyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzofuran-2-ylmethyl)pyrrolidine-1-carboxamide, also known as BPAM, is a chemical compound that has been studied for its potential application in scientific research. BPAM is a derivative of pyrrolidine and benzofuran, and it has been found to have interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(1-benzofuran-2-ylmethyl)pyrrolidine-1-carboxamide involves its binding to the sigma-1 receptor. This binding results in the modulation of various signaling pathways, including the release of neurotransmitters such as dopamine and serotonin. The modulation of these pathways is thought to underlie the anxiolytic and anti-depressant effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have several interesting biochemical and physiological effects. In addition to its anxiolytic and anti-depressant effects, it has been found to have analgesic properties, indicating its potential as a pain medication. It has also been found to have neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-benzofuran-2-ylmethyl)pyrrolidine-1-carboxamide is its specificity for the sigma-1 receptor, which allows for more targeted research on the role of this receptor in various physiological processes. However, one limitation is that this compound has not been extensively studied in humans, and its safety and efficacy have not been fully established.
Direcciones Futuras
There are several future directions for research on N-(1-benzofuran-2-ylmethyl)pyrrolidine-1-carboxamide. One area of interest is its potential as a therapeutic agent for anxiety and depression. Further research is needed to establish its safety and efficacy in humans, as well as to determine the optimal dosage and administration method. Another area of interest is its potential as a pain medication, particularly for chronic pain conditions. Additionally, research on the neuroprotective effects of this compound could have implications for the treatment of neurodegenerative diseases. Overall, this compound has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of N-(1-benzofuran-2-ylmethyl)pyrrolidine-1-carboxamide involves the reaction of 2-(aminomethyl)benzofuran and pyrrolidine-1-carboxylic acid. The reaction is typically carried out in a solution of dichloromethane and triethylamine, with the addition of N,N'-dicyclohexylcarbodiimide as a coupling agent. The resulting product is purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(1-benzofuran-2-ylmethyl)pyrrolidine-1-carboxamide has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has been found to have anxiolytic and anti-depressant effects in animal models, indicating its potential as a therapeutic agent for anxiety and depression.
Propiedades
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(16-7-3-4-8-16)15-10-12-9-11-5-1-2-6-13(11)18-12/h1-2,5-6,9H,3-4,7-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEJHQVTGMOVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(5-fluoro-2-methoxyphenyl)methyl]-N,N-dimethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7638814.png)
![1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B7638822.png)
![N-(2-phenoxyethyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B7638826.png)
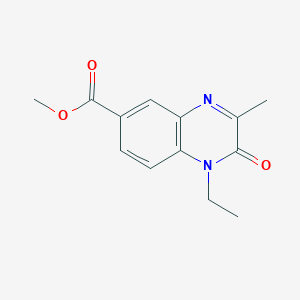
![N-(2-propan-2-ylpyrazol-3-yl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7638835.png)
![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)
![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)
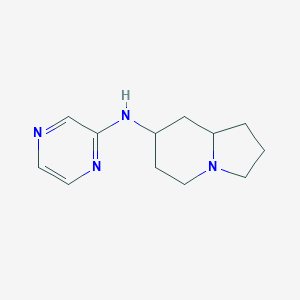
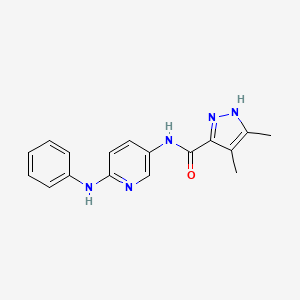
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)
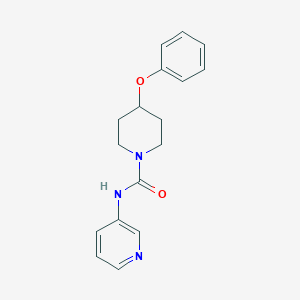
![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide](/img/structure/B7638904.png)